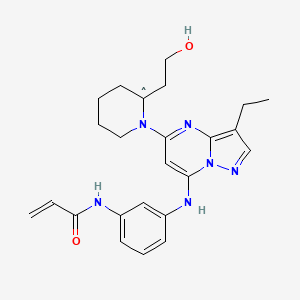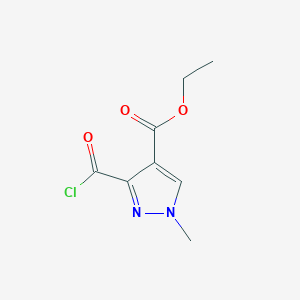
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a methyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reagent: Ethanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Refluxing the mixture to promote esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Hydrolysis: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Material Science: Studied for its properties in the development of new materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative.
Comparaison Avec Des Composés Similaires
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.
3-(Chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Methyl-1H-pyrazole-4-carboxylate: Lacks both the chlorocarbonyl and ethyl ester groups, making it less versatile in reactions.
Propriétés
Numéro CAS |
81303-66-4 |
|---|---|
Formule moléculaire |
C8H9ClN2O3 |
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3 |
Clé InChI |
BSSREUNPEGXYHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
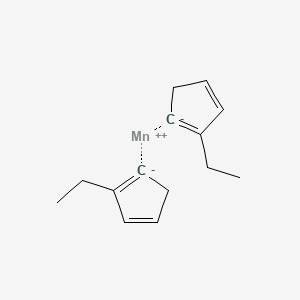
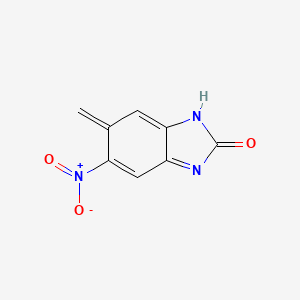
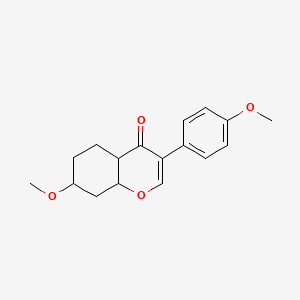
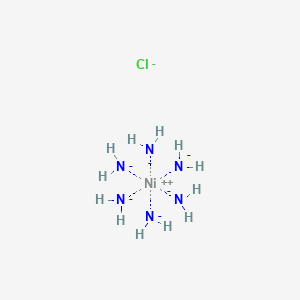

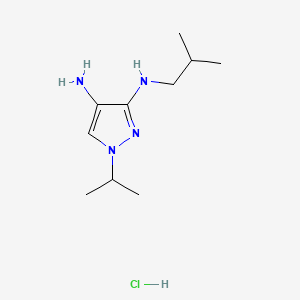
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
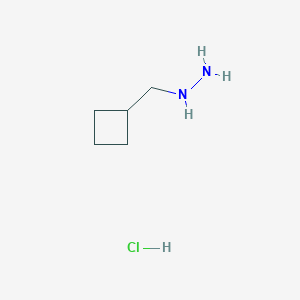
![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
